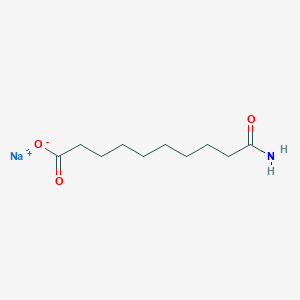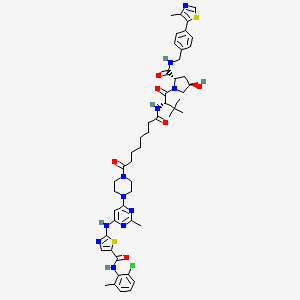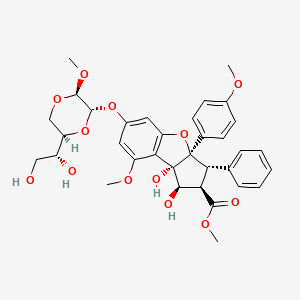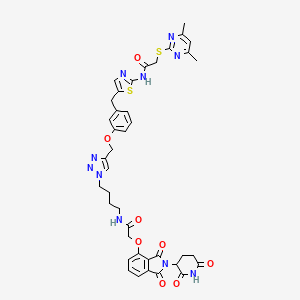
Unii-457NV97HA5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium sebacamate is a biochemical.
Wissenschaftliche Forschungsanwendungen
Nanotechnology and Material Science
Nanotechnology is a rapidly evolving field with significant implications for various industries and technologies. The development of novel materials, especially in the realm of inorganic nanoparticles, is a key focus in chemical research. This has led to major advancements in electronics, exemplified by the evolution from vacuum tubes to semiconductors, and ultimately to sophisticated miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Wireless Communication Technologies
Wireless Local Area Network (WLAN) technologies, especially in new Industrial, Scientific, and Medical (ISM) bands, have been significantly influenced by the emergence of new materials and methods. Innovations in high-gain, microstrip antennas designed for both existing WLAN and new Unlicensed National Information Infrastructure (UNII) bands demonstrate the application of these advancements in communication technologies (Singla, Khanna, & Parkash, 2019).
Biomedical Applications
In the biomedical field, the UNC-45 myosin chaperone plays a critical role in myosin stability and function, which is essential for various cellular processes. The study of UNC-45 across different species provides insights into its function and potential implications in human disease, highlighting its importance in scientific research and medical applications (Lee, Melkani, & Bernstein, 2014).
Educational and Research Development
The translation of basic scientific research into practical innovations is crucial for societal advancement. Educational programs and initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a pivotal role in fostering the development of STEM innovation and entrepreneurship, aiding researchers in translating their work into viable and beneficial ventures (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Environmental Science
Research in environmental science, particularly in large-scale models like the Unified Air Pollution Model (UNI-DEM), is another area where advancements in technology and scientific research intersect. Collaborative working environments are essential for the development and application of such large scientific models, demonstrating the integral role of technology in environmental research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Space Technology
The University Nanosat Program (UNP) exemplifies the application of advanced materials and technologies in space research. This program focuses on flying student-built nanosatellites, showcasing the integration of educational initiatives with cutting-edge space technology and research (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Innovation in Scientific Research
The acceleration of transforming scientific and technical achievements into industrial applications is crucial for universities. This involves leveraging the potential of academic research for national economic development and the creation of cost-effective scientific industries (Xian-guo, 2004).
Dual-band Wireless Technologies
The development of dual-band front-ends for wireless LAN applications demonstrates the integration of advanced materials in communication technology. This innovation allows for improved performance in both the 2.4 GHz ISM band and 5.15 GHz UNII band, essential for modern wireless communication systems (Li, Quintal, & Kenneth, 2004).
Eigenschaften
CAS-Nummer |
1823745-79-4 |
|---|---|
Molekularformel |
C10H18NNaO3 |
Molekulargewicht |
223.25 |
IUPAC-Name |
sodium;10-amino-10-oxodecanoate |
InChI |
InChI=1S/C10H19NO3.Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H2,11,12)(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
OWRUFYSBWUPXPO-UHFFFAOYSA-M |
SMILES |
C(CCCCC(=O)[O-])CCCC(=O)N.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sodium sebacamate; Decanoic acid, 10-amino-10-oxo-, ammonium salt (1:1); UNII-457NV97HA5. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)

![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)



![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)

![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)